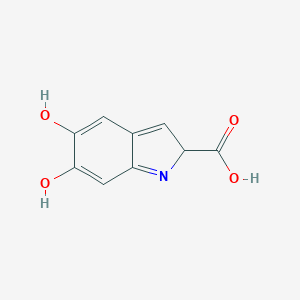![molecular formula C13H19N3O3S B238083 N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NS-105, and it belongs to the class of compounds known as piperazine derivatives. NS-105 has been studied for its effects on the central nervous system, and its potential use in treating various neurological disorders.
Mécanisme D'action
The exact mechanism of action of NS-105 is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. NS-105 has been shown to enhance the release of acetylcholine, dopamine, and serotonin, which are all important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
NS-105 has been shown to have various biochemical and physiological effects in animal studies. These effects include increased levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. NS-105 has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic communication.
Avantages Et Limitations Des Expériences En Laboratoire
NS-105 has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, one limitation of NS-105 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving NS-105. One area of interest is the potential use of NS-105 in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of new analogs of NS-105 that may have improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of NS-105 and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
NS-105 can be synthesized using a multi-step process involving the reaction of piperazine with various reagents. One of the most common methods for synthesizing NS-105 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with piperazine, followed by reduction and acetylation.
Applications De Recherche Scientifique
NS-105 has been extensively studied for its effects on the central nervous system, particularly its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that NS-105 can enhance cognitive function, improve memory, and reduce symptoms of depression and anxiety.
Propriétés
Nom du produit |
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide |
|---|---|
Formule moléculaire |
C13H19N3O3S |
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)15-7-9-16(10-8-15)20(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17) |
Clé InChI |
MGADREZJXMFHBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)